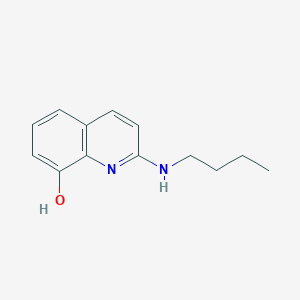

2-(Butylamino)quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Butylamino)quinolin-8-ol is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . This compound is solid in physical form .

Synthesis Analysis

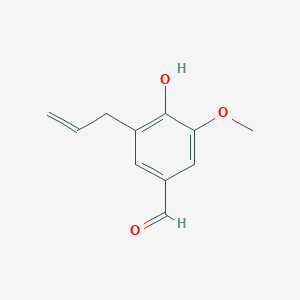

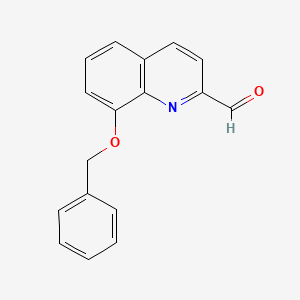

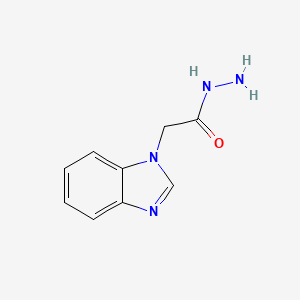

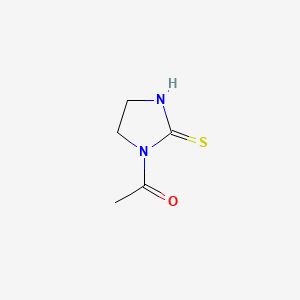

The synthesis of 2-(Butylamino)quinolin-8-ol or similar compounds often involves complex chemical reactions . For instance, one method involves reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole .Molecular Structure Analysis

The InChI code for 2-(Butylamino)quinolin-8-ol is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving 2-(Butylamino)quinolin-8-ol are complex and can involve various other compounds . For example, it can react with acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid to form crystalline compounds .Physical And Chemical Properties Analysis

2-(Butylamino)quinolin-8-ol is a solid compound . It has a molecular weight of 216.28 and its InChI Code is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) .科学的研究の応用

Biological Activity Studies

This compound may be used in studies exploring its antibacterial and antiviral activities. Given the current findings on related quinoline compounds, 2-(Butylamino)quinolin-8-ol could be evaluated against a range of Gram-positive and Gram-negative bacteria to assess its efficacy as an antibacterial agent .

Glycoprotein Folding Quality Control

Research has indicated that quinolin-8-ol derivatives can inhibit UGGT, an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum. This suggests that 2-(Butylamino)quinolin-8-ol could be studied for its potential to modulate this pathway, which is relevant for diseases caused by misfolded glycoproteins and certain cancers .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-(Butylamino)quinolin-8-ol is the Endoplasmic Reticulum (ER) glycoprotein folding Quality Control (ERQC) machinery , specifically the 170 kDa UDP-Glucose glycoprotein glucosyltransferase (UGGT) . UGGT plays a crucial role in the folding of glycoproteins in the ER .

Mode of Action

2-(Butylamino)quinolin-8-ol interacts with UGGT by binding to a conserved surface motif known as the ‘WY’ motif . The compound likely works as a competitive inhibitor, binding to the site of recognition of the first GlcNAc residue of the substrate N-glycan .

Biochemical Pathways

The action of 2-(Butylamino)quinolin-8-ol affects the ERQC pathway, which aids in the folding of glycoproteins in the ER . By inhibiting UGGT, the compound disrupts the recognition and ER-retention of misfolded glycoproteins . This modulation of UGGT activity can have broad implications for antiviral therapies, rare disease therapies caused by responsive mutations in glycoprotein genes, and many cancers .

Pharmacokinetics

The compound has a molecular weight of 21628 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate membranes more effectively.

Result of Action

The inhibition of UGGT by 2-(Butylamino)quinolin-8-ol results in the disruption of glycoprotein folding in the ER . This can potentially lead to a decrease in the secretion of certain glycoproteins, which could have therapeutic implications for various diseases .

特性

IUPAC Name |

2-(butylamino)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)quinolin-8-ol | |

CAS RN |

70125-20-1 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)